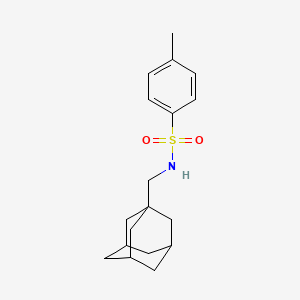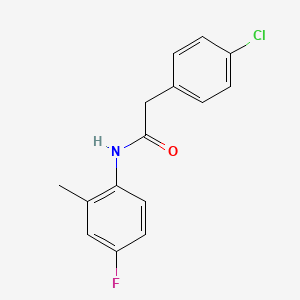
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide, also known as Amsacrine, is a synthetic compound that belongs to the class of antineoplastic agents. It is a potent inhibitor of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Amsacrine has been extensively studied for its potential use in cancer treatment, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions will be discussed in
作用機序
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide exerts its antineoplastic activity by inhibiting the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide binds to the enzyme-DNA complex and prevents the enzyme from resealing the DNA strands, leading to the formation of DNA breaks and ultimately cell death. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and cause cell cycle arrest. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has also been shown to reduce the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its potency against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has also been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has several limitations, including its toxicity, which can limit its use in certain experiments. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide is also known to be a substrate for P-glycoprotein, a drug efflux pump that can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of N-(1-adamantylmethyl)-4-methylbenzenesulfonamide. One direction is the development of novel analogs of N-(1-adamantylmethyl)-4-methylbenzenesulfonamide with improved potency and reduced toxicity. Another direction is the investigation of the mechanism of resistance to N-(1-adamantylmethyl)-4-methylbenzenesulfonamide, which can help identify new targets for cancer therapy. Additionally, the combination of N-(1-adamantylmethyl)-4-methylbenzenesulfonamide with other chemotherapeutic agents or targeted therapies may enhance its efficacy and reduce its toxicity. Finally, the development of biomarkers for predicting the response to N-(1-adamantylmethyl)-4-methylbenzenesulfonamide can help identify patients who are most likely to benefit from this therapy.
Conclusion
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide is a synthetic compound that has been extensively studied for its potential use in cancer treatment. Its potent inhibition of DNA topoisomerase II has made it a valuable tool for studying cancer biology. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has several advantages and limitations for lab experiments, and its development of novel analogs and investigation of resistance mechanisms are future directions for its study.
合成法
The synthesis of N-(1-adamantylmethyl)-4-methylbenzenesulfonamide involves the condensation of 4-methylbenzenesulfonyl chloride with 1-adamantylmethylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with potassium carbonate and methyl iodide to yield N-(1-adamantylmethyl)-4-methylbenzenesulfonamide. The synthesis of N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to enhance its efficiency.
科学的研究の応用
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, and solid tumors. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has been used alone or in combination with other chemotherapeutic agents to treat various types of cancer, and clinical trials have been conducted to evaluate its safety and efficacy in humans.
特性
IUPAC Name |
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c1-13-2-4-17(5-3-13)22(20,21)19-12-18-9-14-6-15(10-18)8-16(7-14)11-18/h2-5,14-16,19H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZYGFWDYKICAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5221301.png)

![2-adamantyl[2-(diethylamino)ethyl]amine](/img/structure/B5221306.png)
![(2,4-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5221310.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(2-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5221317.png)


![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5221337.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B5221344.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5221353.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5221359.png)
![ethyl 5-acetyl-2-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5221367.png)
![4',4',6,6-tetramethyl-3-(1-naphthyl)-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B5221388.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B5221393.png)